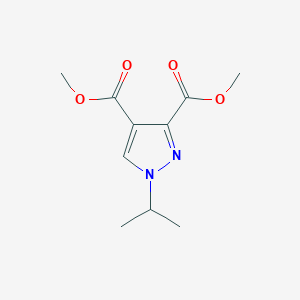![molecular formula C16H14N2O5 B11714704 Ethyl 4-[(4-nitrobenzoyl)amino]benzoate CAS No. 50888-97-6](/img/structure/B11714704.png)
Ethyl 4-[(4-nitrobenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C16H14N2O5. It is a derivative of benzoic acid and contains both an ester and an amide functional group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-nitrobenzoyl)amino]benzoate typically involves the reaction of 4-nitrobenzoyl chloride with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(4-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Ethyl 4-[(4-aminobenzoyl)amino]benzoate.
Hydrolysis: 4-[(4-nitrobenzoyl)amino]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(4-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4-[(4-nitrobenzoyl)amino]benzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[(4-nitrobenzoyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 2-[(4-nitrobenzoyl)amino]benzoate: Similar structure but with the nitrobenzoyl group attached at a different position on the benzoate ring.
Ethyl 4-[(4-methoxybenzoyl)amino]benzoate: Contains a methoxy group instead of a nitro group, which can affect its reactivity and biological activity.
Ethyl 4-[(4-chlorobenzoyl)amino]benzoate: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
50888-97-6 |
|---|---|
Molekularformel |
C16H14N2O5 |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
ethyl 4-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(20)12-3-7-13(8-4-12)17-15(19)11-5-9-14(10-6-11)18(21)22/h3-10H,2H2,1H3,(H,17,19) |
InChI-Schlüssel |
VGGSVWVYEYVFFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium](/img/structure/B11714627.png)

![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)
![2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide](/img/structure/B11714651.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)

![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)







